
PF-05241328
概要
科学的研究の応用
Pain Management Research
PF-05241328 is primarily explored for its applications in pain management , particularly due to its selective inhibition of NaV1.7 channels. These channels are crucial in transmitting pain signals, thus making them a target for developing analgesics. The compound's effectiveness has been demonstrated in various preclinical models, indicating its potential for treating conditions such as:
- Neuropathic Pain
- Postoperative Pain
- Inflammatory Pain
Case Study: Neuropathic Pain Models
In a study involving neuropathic pain models, this compound was administered to assess its analgesic effects. The results indicated a significant reduction in pain-related behaviors compared to control groups, suggesting its efficacy in modulating pain pathways through NaV1.7 inhibition.
Clinical Trials
This compound has undergone clinical trials aimed at evaluating its safety and efficacy in humans. These trials focus on:
- Determining optimal dosing regimens
- Assessing side effects and tolerability
- Evaluating pain relief outcomes in chronic pain patients
The results from early-phase clinical trials have shown promise, with participants reporting reduced pain levels and improved quality of life metrics .
Mechanistic Studies
Research has also delved into the mechanistic aspects of this compound's action on NaV1.7 channels. Studies utilizing electrophysiological techniques have demonstrated that the compound effectively blocks sodium currents, thereby inhibiting action potentials that contribute to pain signaling.
Summary of Preclinical Findings on this compound
Study Type | Model | Dose Range (µM) | Effect Observed |
---|---|---|---|
In vitro | Human NaV1.7 channels | 0.01 - 10 | IC50 = 31 nM |
In vivo | Neuropathic Pain Model | 0.5 - 5 | Significant pain relief |
Clinical Trial | Chronic Pain Patients | TBD | Reduced pain scores reported |
Clinical Trial Phases for this compound
Phase | Objective | Status |
---|---|---|
Phase I | Safety and tolerability | Completed |
Phase II | Efficacy in chronic pain | Ongoing |
Phase III | Large-scale efficacy comparison | Planned |
作用機序
PF-05241328は、Nav1.7電位依存性ナトリウムチャネルを選択的に阻害することで効果を発揮します。この化合物はチャネルに結合し、ナトリウムイオンの流れを遮断することで、ニューロンにおける活動電位の開始と伝播を阻害します。 この阻害は、疼痛シグナルの伝達を減少させるため、慢性疼痛状態の潜在的な治療薬となります .
類似の化合物との比較
This compoundは、PF-05089771、PF-05150122、およびPF-05186462などの他の類似の化合物と比較されます。 これらの化合物は、Nav1.7チャネルを標的としますが、化学構造と効力は異なります . This compoundは、ナトリウムチャネルブロッカーとしての選択性と効力を高める特定の官能基によりユニークです .
類似の化合物のリスト
- PF-05089771
- PF-05150122
- PF-05186462
生化学分析
Biochemical Properties
PF-05241328 plays a crucial role in biochemical reactions by inhibiting the Nav1.7 voltage-dependent sodium channels. These channels are essential for the initiation and propagation of action potentials in neurons. By inhibiting Nav1.7, this compound can modulate neuronal excitability and reduce pain signaling . The compound interacts with the Nav1.7 channels through binding interactions, leading to a decrease in sodium ion influx and subsequent neuronal depolarization .
Cellular Effects
This compound has significant effects on various types of cells, particularly neurons. By inhibiting Nav1.7 channels, the compound reduces the excitability of sensory neurons, thereby diminishing pain perception . This inhibition also affects cell signaling pathways, as the reduced sodium influx can alter downstream signaling cascades. Additionally, this compound may influence gene expression related to pain signaling and neuronal function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the Nav1.7 voltage-dependent sodium channels. This binding inhibits the channel’s activity, preventing the influx of sodium ions into the neuron . As a result, the compound reduces neuronal excitability and pain signaling. This compound’s inhibition of Nav1.7 channels is highly selective, with an IC50 value of 31 nM . This selectivity ensures that the compound effectively targets pain pathways without affecting other sodium channels.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, maintaining its inhibitory activity on Nav1.7 channels . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in neuronal function, potentially affecting the compound’s efficacy . Additionally, degradation of the compound over time may influence its long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively reduces pain perception without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including neurotoxicity and alterations in normal neuronal function . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes responsible for its biotransformation . The compound undergoes metabolic processes that may affect its bioavailability and efficacy. Enzymes such as cytochrome P450 play a role in the metabolism of this compound, influencing its pharmacokinetic properties . These interactions can also impact metabolic flux and metabolite levels, further affecting the compound’s activity .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as sensory neurons, where it exerts its inhibitory effects on Nav1.7 channels . The distribution of this compound within tissues can influence its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is primarily within neuronal compartments where Nav1.7 channels are expressed . The compound’s activity and function are influenced by its localization, as it needs to reach the target channels to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing this compound to specific subcellular compartments, enhancing its efficacy .
準備方法
合成経路と反応条件
PF-05241328は、インダゾール骨格の形成を含む一連の化学反応によって合成されます。合成経路は通常、以下の手順を含みます。
インダゾールコアの形成: インダゾールコアは、ヒドラジン誘導体と適切なアルデヒドまたはケトンを含む環化反応によって合成されます。
工業生産方法
This compoundの工業生産には、高収率と純度を確保するために最適化された反応条件を用いた大規模合成が含まれます。このプロセスには、以下が含まれます。
バッチ処理: 合成は、温度、圧力、pHなどの反応条件が厳密に制御されたバッチ反応器で行われます。
化学反応の分析
反応の種類
PF-05241328は、以下を含むさまざまな化学反応を起こします。
置換反応: この化合物は、特にスルホンアミド基で求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化剤: 一般的に使用される酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元剤: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムは、一般的に使用される還元剤です。
生成される主な生成物
これらの反応から生成される主な生成物には、生物活性を高めたり変更したりできる官能基が修飾されたthis compoundのさまざまな誘導体が含まれます .
類似化合物との比較
PF-05241328 is compared with other similar compounds such as PF-05089771, PF-05150122, and PF-05186462. These compounds also target Nav1.7 channels but differ in their chemical structure and potency . This compound is unique due to its specific functional groups that enhance its selectivity and potency as a sodium channel blocker .
List of Similar Compounds
- PF-05089771
- PF-05150122
- PF-05186462
生物活性
PF-05241328 is a selective blocker of the sodium voltage-gated channel NaV1.7, which plays a crucial role in the transmission of pain signals. This compound has garnered attention for its potential therapeutic applications, particularly in treating neuropathic pain syndromes. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.
This compound selectively inhibits NaV1.7 channels, which are predominantly expressed in sensory neurons. These channels are critical for the initiation and propagation of action potentials in pain pathways. The inhibition of NaV1.7 reduces excitability in these neurons, thereby attenuating pain signaling.
- Target : NaV1.7 Voltage-Gated Sodium Channels
- Effective Concentration : 50 nM to 50 µM
- Selectivity : High selectivity for NaV1.7 over other sodium channels
Pharmacological Profile
The pharmacological profile of this compound has been characterized through various assays:
Parameter | Value |
---|---|
IC50 (NaV1.7) | 0.2 nM |
Purity | >99% |
Storage Conditions | -20°C |
In studies conducted using Xenopus oocytes expressing NaV1.7 channels, this compound demonstrated a time-dependent inhibition of channel current, confirming its potency as a blocker .
In Vitro Studies
In vitro studies have shown that this compound effectively blocks NaV1.7 currents in a concentration-dependent manner. For instance, at concentrations of 10 µM and 50 µM, significant inhibition was observed:
- 10 µM Application : Moderate inhibition
- 50 µM Application : Near-complete inhibition
The representative current traces from these studies illustrate the efficacy of this compound in reducing NaV1.7 activity (see Figure 1).
In Vivo Studies
In vivo studies have also been conducted to evaluate the analgesic effects of this compound:
- Model : Chronic constriction injury (CCI) model in rats
- Outcome : Significant reduction in mechanical allodynia and thermal hyperalgesia was observed following administration of this compound.
These findings suggest that this compound may be effective in managing neuropathic pain conditions.
Case Studies
Several case studies have explored the implications of using this compound in clinical settings:
- Case Study 1 : A patient with diabetic neuropathy showed marked improvement in pain scores after treatment with this compound over a four-week period.
- Case Study 2 : In patients with postherpetic neuralgia, administration resulted in reduced reliance on opioid medications due to effective pain management.
These case studies highlight the potential of this compound as a viable alternative to traditional pain management therapies.
特性
IUPAC Name |
1-[5-chloro-6-(2-methylpropoxy)pyridin-3-yl]-3-methyl-N-methylsulfonylindazole-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O4S/c1-11(2)10-28-19-16(20)8-14(9-21-19)24-17-6-5-13(7-15(17)12(3)22-24)18(25)23-29(4,26)27/h5-9,11H,10H2,1-4H3,(H,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTSXVZXEGFIPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=C2)C(=O)NS(=O)(=O)C)C3=CC(=C(N=C3)OCC(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1387633-03-5 | |
Record name | PF-05241328 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1387633035 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PF-05241328 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15124 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PF-05241328 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RAL5N48VT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。